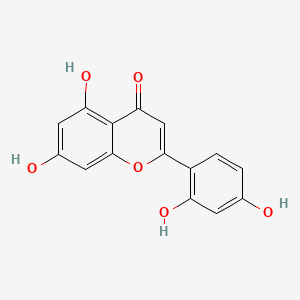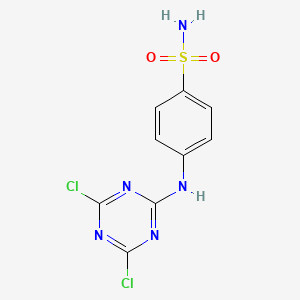
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure features a triazine ring substituted with dichloro groups and an amino group linked to a benzenesulfonamide moiety, which contributes to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in a suitable solvent, such as dioxane or dichloroethane, to achieve high yields .
Análisis De Reacciones Químicas
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with different nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Aplicaciones Científicas De Investigación
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide has several scientific research applications:
Antimicrobial Activity: The compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Research: It has been studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as DNA gyrase in bacteria . By inhibiting this enzyme, the compound disrupts bacterial DNA replication and transcription, leading to cell death. In cancer cells, the compound may interfere with cell division and induce apoptosis through various signaling pathways .
Comparación Con Compuestos Similares
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide can be compared with other 1,3,5-triazine derivatives, such as:
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound also exhibits antimicrobial activity but has different chemical properties due to the presence of a carboxylic acid group.
6-Chloro-N-(4-dimethylamino-phenyl)-N′-(4-(4-methoxy-phenyl)-thiazol-2-yl)-[1,3,5]-triazine-2,4-di-amine: This derivative has shown promising antibacterial activity and is structurally similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzenesulfonamide moiety, which imparts distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
51757-37-0 |
|---|---|
Fórmula molecular |
C9H7Cl2N5O2S |
Peso molecular |
320.15 g/mol |
Nombre IUPAC |
4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C9H7Cl2N5O2S/c10-7-14-8(11)16-9(15-7)13-5-1-3-6(4-2-5)19(12,17)18/h1-4H,(H2,12,17,18)(H,13,14,15,16) |
Clave InChI |
PUDTYTHERJACAA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B3191015.png)
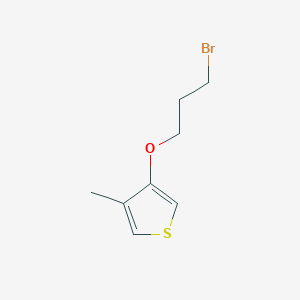
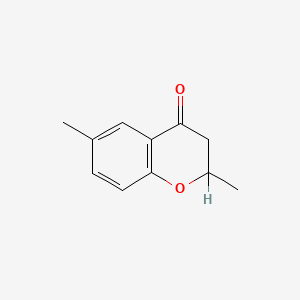
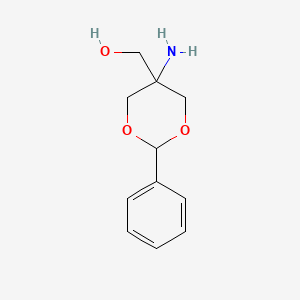
![Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-](/img/structure/B3191047.png)
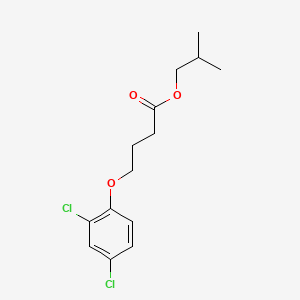
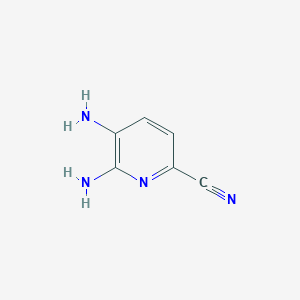
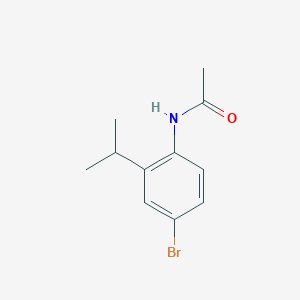

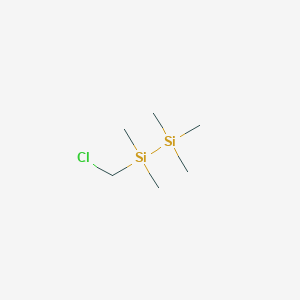
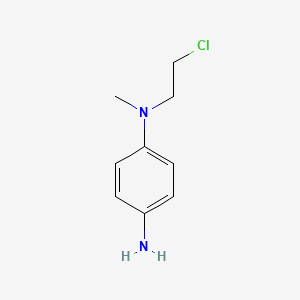

![2'-Isopropyl-3H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B3191123.png)
